molecular formula C18H25NO5 B6335233 2-(Benzyloxymethyl)-1-tert-butoxycarbonyl-pyrrolidine-2-carboxylic acid CAS No. 1194030-71-1

2-(Benzyloxymethyl)-1-tert-butoxycarbonyl-pyrrolidine-2-carboxylic acid

Cat. No.: B6335233
CAS No.: 1194030-71-1
M. Wt: 335.4 g/mol
InChI Key: GDEBINCKVAQTKX-UHFFFAOYSA-N
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Description

2-(Benzyloxymethyl)-1-tert-butoxycarbonyl-pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a benzyloxymethyl group and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxymethyl)-1-tert-butoxycarbonyl-pyrrolidine-2-carboxylic acid typically involves multiple steps. One common approach is to start with the pyrrolidine ring, which can be functionalized with a benzyloxymethyl group through nucleophilic substitution reactions. The tert-butoxycarbonyl group is then introduced using Boc anhydride in the presence of a base such as triethylamine. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxymethyl)-1-tert-butoxycarbonyl-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrrolidine ring can be reduced to form different substituted pyrrolidines.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.

    Substitution: Trifluoroacetic acid or hydrochloric acid in an organic solvent can be used to remove the Boc group.

Major Products

The major products formed from these reactions include various substituted pyrrolidines, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Benzyloxymethyl)-1-tert-butoxycarbonyl-pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzyloxymethyl)-1-tert-butoxycarbonyl-pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and ensuring the compound reaches its target site intact.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxymethyl)-pyrrolidine-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive.

    1-tert-butoxycarbonyl-pyrrolidine-2-carboxylic acid: Lacks the benzyloxymethyl group, affecting its chemical properties and reactivity.

    2-(Benzyloxymethyl)-1-acetyl-pyrrolidine-2-carboxylic acid: Contains an acetyl group instead of Boc, altering its stability and reactivity.

Uniqueness

2-(Benzyloxymethyl)-1-tert-butoxycarbonyl-pyrrolidine-2-carboxylic acid is unique due to the presence of both the benzyloxymethyl and Boc groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(phenylmethoxymethyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-17(2,3)24-16(22)19-11-7-10-18(19,15(20)21)13-23-12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEBINCKVAQTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(COCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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